molecular formula C14H12N4O2 B8330062 2-(2-Propoxyphenyl)purin-6-one

2-(2-Propoxyphenyl)purin-6-one

货号: B8330062
分子量: 268.27 g/mol
InChI 键: FSQHJEDHYSCBCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(2-Propoxyphenyl)purin-6-one is a synthetic purine derivative supplied for research and development purposes. This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Purines represent a fundamental pharmacophore in medicinal chemistry, serving as key precursors for a wide array of bioactive molecules . The purine scaffold is integral to numerous cellular processes, and its synthetic derivatives are extensively investigated for their potential to modulate biological pathways . Research into related phenyl-substituted purinone compounds indicates potential utility in specialized therapeutic areas. For instance, certain phenylpurinone derivatives have been identified in patent literature for methods of treating precancerous lesions by inhibiting the growth of neoplastic cells . Furthermore, structurally similar compounds, such as 2-O-propoxyphenyl-8-azapurin-6-one, have been documented in biochemical research as phosphodiesterase inhibitors, which play a role in regulating intracellular cyclic nucleotide concentrations . These findings highlight the research value of this chemical class in developing novel experimental tools and investigating new mechanisms of action. Researchers are advised to consult the available scientific literature for comprehensive handling, storage, and safety information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H12N4O2

分子量

268.27 g/mol

IUPAC 名称

2-(2-propoxyphenyl)purin-6-one

InChI

InChI=1S/C14H12N4O2/c1-2-7-20-10-6-4-3-5-9(10)12-17-13-11(14(19)18-12)15-8-16-13/h3-6,8H,2,7H2,1H3

InChI 键

FSQHJEDHYSCBCW-UHFFFAOYSA-N

规范 SMILES

CCCOC1=CC=CC=C1C2=NC(=O)C3=NC=NC3=N2

产品来源

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Propoxyphenyl Purin 6 One and Analogues

Precursor-Based Synthetic Routes to the Purinone Core

The formation of the bicyclic purinone system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be achieved by starting with either of these heterocyclic precursors or by constructing both rings through cyclo-condensation reactions.

Synthesis from Pyrimidine Derivatives

A common and versatile strategy for constructing the purine (B94841) nucleus begins with a substituted pyrimidine ring. This approach typically involves the use of a 4,5-diaminopyrimidine derivative. The imidazole ring is then formed by cyclization with a one-carbon synthon. For instance, 1,3-dimethyl-5,6-diaminopyrimidine can be reacted with ethyl 2-cyanoacetimidate in the presence of an acid to yield purine derivatives mdpi.com.

Another powerful method starts with a more functionalized pyrimidine, such as 4,6-dichloro-5-nitropyrimidine. In solid-phase synthesis, this precursor can be sequentially reacted with an amine to displace one chloride, followed by reduction of the nitro group to an amine. The resulting diamine is then cyclized with reagents like formic acid or orthoesters to complete the purinone core nih.gov. This stepwise approach allows for the introduction of diversity at various positions of the final purine structure.

Table 1: Examples of Purinone Synthesis from Pyrimidine Precursors
Pyrimidine PrecursorKey ReagentsReaction TypeReference
4,5-DiaminopyrimidineFormic Acid / Triethyl OrthoformateRing AnnulationGeneral Knowledge
4,6-Dichloro-5-nitropyrimidine1. Amine (R-NH2) 2. SnCl2 or LiAlH4/AlCl3 3. Diethoxymethyl AcetateSubstitution, Reduction, Cyclization nih.gov
1,3-Dimethyl-5,6-diaminopyrimidineEthyl 2-cyanoacetimidate, HClCondensation/Cyclization mdpi.com

Synthesis from Imidazole Derivatives

An alternative synthetic pathway builds the pyrimidine ring onto a pre-existing imidazole core. This "imidazole-first" approach often utilizes 4-aminoimidazole-5-carboxamide or related structures as the starting material. These precursors contain the necessary functionalities arranged to allow for the formation of the adjacent pyrimidine ring.

For example, 7-substituted purines can be efficiently synthesized from 4-aminoimidazole-5-carbaldehyde oximes nih.gov. The synthesis of purines from imidazole precursors is a well-established field, with numerous methods described in the literature nih.govdntb.gov.ua. These routes often involve the reaction of the imidazole derivative with a reagent that provides the remaining two carbon atoms and one nitrogen atom needed to form the six-membered pyrimidine ring. The presence of a nitro group on the imidazole precursor can activate the molecule for the introduction of desired substituents before cyclization nih.govdntb.gov.ua.

Table 2: General Strategies for Purinone Synthesis from Imidazole Precursors
Imidazole PrecursorGeneral StrategyKey TransformationReference
4-Aminoimidazole-5-carboxamideCyclization with a C1 source (e.g., urea, phosgene derivatives)Pyrimidine ring formation nih.gov
4-NitroimidazoleIntroduction of substituents followed by reduction and cyclizationVicarious Nucleophilic Substitution (VNS) nih.govdntb.gov.ua
4-Aminoimidazole-5-carbaldehyde oximesCyclocondensation with orthoestersFormation of purine N-oxides nih.gov

Cyclo-condensation Reactions

Cyclo-condensation reactions offer a highly convergent approach to the purinone core by assembling it from simpler, often acyclic, components in a single or sequential process mdpi.com. These reactions, also known as multicomponent reactions, can efficiently construct complex heterocyclic systems.

One such strategy involves the reaction of heterocyclic enamines, which act as C,N-1,3-dinucleophiles, with various electrophiles to form fused ring systems nih.gov. For instance, the cyclocondensation of a β-enaminodiketone with an aromatic amidine can lead to the formation of fused pyrimidinone systems, which are structurally related to the purinone core mdpi.comnih.gov. The regiochemistry of these reactions is a critical aspect, often controlled by the electronic properties of the reacting centers mdpi.comnih.gov. This methodology allows for the rapid assembly of the bicyclic purine skeleton from readily available starting materials.

Strategies for Introducing the 2-Propoxyphenyl Moiety

Once the purinone core is synthesized, the next critical step is the introduction of the 2-propoxyphenyl group at the C2 position. This is typically achieved through modern synthetic methodologies that form carbon-carbon bonds.

Directed Functionalization Approaches

Directed C-H functionalization has emerged as a powerful tool for regioselectively modifying heterocyclic compounds without the need for pre-installed functional groups like halogens rsc.org. This strategy utilizes a directing group within the substrate to guide a transition metal catalyst to a specific C-H bond. In the context of purines, the ring's own nitrogen atoms can serve as intrinsic directing groups.

For instance, the N1 nitrogen of a purine can direct a palladium or ruthenium catalyst to the ortho-C-H bond of a substituent at the C6 position mdpi.comnih.govresearchgate.net. While this functionalizes the substituent rather than the core, it establishes the principle of nitrogen-directed C-H activation in purine systems. More directly, palladium-catalyzed C-H arylation at the C8 position of purines has been achieved, demonstrating that the purine C-H bonds are susceptible to this type of reaction nih.gov. Applying this logic, a suitably protected purin-6-one could potentially undergo direct C2-H arylation with a 2-propoxy-substituted arylating agent, guided by a directing group at the N1 or N9 position. This approach offers an atom-economical alternative to traditional cross-coupling methods.

Cross-Coupling Methodologies for Aryl Linkages

The most established and widely used method for forming the C2-aryl bond on a purine ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a powerful and versatile method for creating carbon-carbon bonds between a halide (or triflate) and an organoboron compound.

To synthesize 2-(2-Propoxyphenyl)purin-6-one, this reaction would typically involve the coupling of a 2-halopurin-6-one (e.g., 2-chloro- or 2-iodopurin-6-one) with 2-propoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. This methodology is highly tolerant of various functional groups and generally proceeds with high regioselectivity nih.govrsc.org. The efficiency of the Suzuki-Miyaura coupling has made it a preferred method for synthesizing libraries of 2-arylpurine derivatives for biological screening. Studies on related dihalopurines have shown excellent regioselectivity, where the C6 position is often more reactive than the C2 position, allowing for sequential and controlled functionalization rsc.org.

Table 3: Key Components of Suzuki-Miyaura Coupling for 2-Arylpurine Synthesis
ComponentExamplesFunctionReference
Purine Substrate2-Chloropurin-6-one, 2-Iodopurin-6-oneElectrophilic partner rsc.org
Boron Reagent2-Propoxyphenylboronic acidNucleophilic partner nih.gov
Palladium CatalystPd(PPh3)4, Pd(OAc)2Catalyzes the C-C bond formation nih.govrsc.org
BaseNa2CO3, K2CO3, Cs2CO3Activates the boronic acid nih.govrsc.org
SolventToluene, DME, Dioxane/WaterReaction medium nih.govrsc.org

Derivatization Strategies for Structural Modification of this compound

Derivatization is a key approach to generating analogues of the parent compound. Strategies include modifying the purine ring's nitrogen atoms, introducing functional groups through halogenated intermediates, appending heterocyclic systems, and elaborating existing side-chains.

Alkylation of the purine core, particularly at the N9 position, is a common strategy for structural modification. utah.edu The reaction typically involves treating the purine derivative with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, as alkylation can also occur at the N7 position. nih.gov

Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 product usually being the major, more thermodynamically stable isomer. nih.govub.edu To achieve regioselectivity for the N9 position, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often used in a solvent like N,N-dimethylformamide (DMF). researchgate.net In some cases, the presence of a bulky substituent at the C6 position of the purine can shield the N7 position, leading to exclusive formation of the N9-alkylated product. researchgate.netacs.org Microwave-assisted synthesis has also been shown to improve yields and regioselectivity in N-alkylation reactions. ub.edu

A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were synthesized by subjecting the starting material to N-alkylation with various alkyl halides, demonstrating the feasibility of introducing a diverse range of substituents at this position. researchgate.netrsc.org

Table 1: Examples of N9-Substituents Introduced onto Purine Scaffolds

Alkylating Agent N9-Substituent Reference
Ethyl iodide Ethyl researchgate.net
Isopropyl bromide Isopropyl ub.edu
Methyl iodide Methyl ub.edu
Cyclopentyl bromide Cyclopentyl ub.edu

This table is interactive and showcases various alkyl groups that have been successfully added to the N9 position of purine analogues.

The introduction of halogen atoms, typically chlorine, at the C2 and C6 positions of the purine ring serves as a crucial step for subsequent functionalization. Starting materials like 2,6-dichloropurine are versatile intermediates. researchgate.net The chlorine atoms can be selectively displaced by various nucleophiles. For instance, reaction with a secondary amine can lead to a C6-aminated purine, which can then undergo further modification, such as N9-alkylation. researchgate.net

The synthesis of 2-halo-6-aminopurine derivatives is another established method, where halogenation occurs at the C2 position of a 2,6-diaminopurine precursor. google.com This allows for the introduction of different functionalities at the C2 and C6 positions through nucleophilic aromatic substitution reactions. For example, the synthesis of 6-alkoxy-2-aminopurines can begin with a nucleophilic aromatic substitution on 2-amino-6-chloropurine. rsc.orgbyu.edu This halogenated intermediate allows for the introduction of various alkoxy groups at the C6 position, which is a key site for diversification. rsc.org

To expand the chemical space and explore new interactions with biological targets, various heterocyclic fragments can be attached to the purine core. This is often achieved by functionalizing a halogenated purine intermediate. For example, purines substituted at the C6 position with groups like [1,1'-biphenyl]-3-yl have been synthesized to probe binding selectivity. researchgate.net

Another approach involves the introduction of triazole moieties. This can be accomplished through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.org An intermediate, such as a 9-alkylated-2-amino-6-azidopurine, can react with various alkynes to generate a library of 6-triazolylpurine derivatives. beilstein-journals.org The purine moiety itself is a ubiquitous nitrogen-containing heterocycle, and its derivatives are often synthesized from pyrimidine or imidazole precursors. researchgate.net

Elaboration of existing side chains is a fundamental strategy for fine-tuning the properties of the lead compound. For analogues of this compound, this can involve modifying the propoxy group on the phenyl ring or altering substituents at other positions. A revised synthesis of 6-alkoxy-2-aminopurine derivatives was developed to allow for the introduction of more complex and diverse O-6 functionalities, which was previously limited by synthetic methods. rsc.orgchemrxiv.org This highlights the importance of diversifying the alkoxy side chain to improve biological properties. rsc.org

Similarly, diversification can be achieved by varying the alkyl groups introduced during N-substitution reactions at the N9 position, leading to libraries of compounds with different alkyl side-chains. researchgate.netrsc.org Ring-opening reactions of intermediates like 6-(oxiran-2-yl)purines with various nucleophiles can also generate a series of purine bases with diverse 1,2-disubstituted ethyl side-chains at the C6 position. researchgate.net

Table 2: Examples of Side-Chain Diversification on the Purine Core

Position of Diversification Type of Side-Chain Synthetic Strategy Reference
O6 Complex alkoxy groups Nucleophilic Aromatic Substitution rsc.orgchemrxiv.org
N9 Simple alkyl groups (methyl, ethyl, butyl, etc.) N-Alkylation with alkyl halides rsc.org

This interactive table illustrates different strategies for elaborating and diversifying side-chains attached to the purine scaffold.

Multi-Step Synthetic Protocols for Advanced Analogue Libraries

The generation of advanced analogue libraries requires efficient multi-step synthetic protocols. These protocols are designed to be convergent and allow for the late-stage introduction of diversity. A key strategy is to build a common intermediate that can then be subjected to various final-step reactions to produce a wide range of analogues. The synthesis of 6,8,9 poly-substituted purine libraries has been achieved from pyrimidine precursors in a one-pot pathway. rsc.orged.ac.uk

Modern approaches, such as automated flow chemistry, enable the rapid and efficient synthesis of compound libraries in an "assembly line" fashion. chemrxiv.org This methodology allows for multi-step and multi-vectorial exploration by combining different fragments and reactions in a single, continuous run. chemrxiv.orgchemrxiv.org Such systems can facilitate the construction of a diverse set of compounds in a library format, which is crucial for extensive structure-activity relationship (SAR) studies. chemrxiv.org

Purification Techniques and Chromatographic Separations for Compound Isolation

The isolation and purification of the target compounds from reaction mixtures are critical steps in the synthetic process. For purine derivatives, column chromatography is a widely used technique. google.combyu.edu Depending on the properties of the compound, different stationary phases can be employed. For instance, resin column chromatography has been used for the stabilization and purification of 2-haloadenosine reaction products. google.com

In other synthetic schemes, after quenching the reaction, the mixture is often subjected to column chromatography and eluted with a suitable solvent system, such as an alcohol/acetic acid solution, to isolate the desired product. byu.edu For analytical purposes, gas chromatography (GC) can be used for the separation and determination of purine bases, typically after a pre-column derivatization step using a reagent like ethyl chloroformate. researchgate.net

Computational and Theoretical Investigations of 2 2 Propoxyphenyl Purin 6 One

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation of 2-(2-propoxyphenyl)purin-6-one involve a range of computational techniques to represent and predict its behavior. These methodologies can be broadly categorized based on the level of theory applied, from quantum mechanics to classical mechanics. nih.govnih.gov

The choice of methodology depends on the specific research question, balancing computational cost with the required accuracy. For instance, large-scale conformational changes might be studied using coarse-grained models, while the specifics of an enzymatic reaction would necessitate quantum mechanical (QM) approaches. nih.gov Molecular dynamics (MD) simulations are a key tool, allowing researchers to observe the "jiggling and wiggling of atoms" over time, providing a dynamic view of the molecule's interactions with its environment, such as a biological receptor or solvent. mdpi.com These simulations rely on force fields—sets of parameters that define the potential energy of the system—to calculate the forces between atoms and predict their motion. escholarship.org

Table 1: Overview of Common Molecular Modeling Techniques

Methodology Description Typical Application for this compound
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of the molecule. Highly accurate but computationally expensive. Calculating electronic properties, reaction mechanisms, and bond energies. nih.gov
Molecular Mechanics (MM) Uses classical physics (force fields) to model the molecule as a collection of balls (atoms) and springs (bonds). Less accurate than QM but much faster. Large-scale conformational sampling, molecular dynamics simulations, and initial docking poses.
Molecular Dynamics (MD) A simulation technique that computes the trajectory of atoms and molecules over time based on a force field. mdpi.com Studying the dynamic stability of the compound in a protein binding pocket, analyzing conformational changes. mdpi.com
Hybrid QM/MM A multi-scale approach where a small, critical region of the system (e.g., the active site) is treated with QM, and the rest with MM. nih.gov Investigating enzymatic reactions or specific bond-breaking/forming events involving the compound.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition. nih.gov For this compound, docking studies can elucidate how it fits into the binding site of a potential target protein and predict its binding affinity. The process involves sampling a large number of possible conformations of the ligand within the active site and then using a scoring function to rank them. ajol.info

A primary goal of molecular docking is to predict the binding affinity, often expressed as the binding free energy (e.g., in kcal/mol), which indicates the strength of the interaction between the ligand and its target. researchgate.netresearchgate.net Scoring functions within docking software estimate this affinity by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. plos.org

The binding mode describes the specific orientation and conformation of the ligand within the target's binding pocket. Docking algorithms predict the most energetically favorable binding mode, which provides a static snapshot of the interaction. nih.gov For this compound, this would reveal which parts of the molecule—the purine (B94841) core, the propoxyphenyl group—are critical for anchoring it to its target. plos.org

Table 2: Illustrative Docking Results for a Purine Derivative

Target Protein Predicted Binding Affinity (kcal/mol) Predicted Binding Mode
Kinase A -9.2 The purine core forms key hydrogen bonds with the hinge region of the kinase, while the propoxyphenyl group occupies a hydrophobic pocket.
Phosphodiesterase B -8.5 The propoxyphenyl group is oriented towards the solvent-exposed region, with the purine core making contacts deep within the active site.
Receptor C -7.8 The molecule adopts a U-shaped conformation, with both the purine and phenyl rings engaging in π-stacking interactions with aromatic residues.

Note: This table is illustrative and represents typical data obtained from docking studies of similar compounds.

Once a binding mode is predicted, a detailed analysis of the intermolecular interactions is performed to understand what stabilizes the ligand-protein complex. nih.gov These non-covalent interactions are the foundation of molecular recognition. plos.org

Hydrogen Bonding: The purine core of this compound contains several hydrogen bond donors and acceptors. Docking studies can identify specific interactions between these groups and amino acid residues like serine, threonine, or the peptide backbone, which are crucial for affinity and specificity. plos.orgnih.gov

Hydrophobic Interactions: The propoxyphenyl group provides a significant hydrophobic surface. The "hydrophobic effect" drives this part of the molecule to interact with nonpolar residues in the binding pocket (e.g., valine, leucine, phenylalanine), shielding it from the surrounding water. cambridgemedchemconsulting.com Optimizing these interactions is a key strategy in drug design. plos.org

Aromatic Interactions (π-stacking): The phenyl and purine rings can engage in π-π stacking or π-alkyl interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan. cambridgemedchemconsulting.com These interactions contribute significantly to the binding energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in chemistry for calculating the properties of molecules, including their geometry, energy, and reactivity. nih.govaalto.fi For this compound, DFT studies can provide a deep understanding of its intrinsic electronic characteristics and conformational preferences. researchgate.net

DFT calculations can map the electron density distribution of this compound, revealing its electrostatic potential and reactive sites. A key part of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ability to donate electrons.

LUMO: Represents the orbital that most easily accepts an electron. Its energy level is related to the molecule's electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

Analysis of these orbitals for this compound would likely show the π-systems of the purine and phenyl rings contributing significantly to the frontier orbitals, which is typical for such aromatic compounds. nih.govmdpi.com

Table 3: Representative DFT-Calculated Electronic Properties

Property Calculated Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.6 eV Relates to chemical reactivity and stability. researchgate.net
Dipole Moment 3.5 D Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Note: Values are representative for similar heterocyclic aromatic compounds.

Molecules are not static; they exist as an ensemble of different conformations and, in some cases, tautomers. nih.gov

Conformational Analysis: The propoxyphenyl group can rotate relative to the purine core. DFT calculations can be used to determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net The preferred conformation is critical as it dictates the shape of the molecule that binds to a biological target.

Tautomer Stability: The purine ring system can exist in different tautomeric forms, which are isomers that differ in the location of a proton. For the purin-6-one core, tautomerism often involves the migration of a hydrogen atom between the nitrogen atoms of the five- and six-membered rings (e.g., N7-H versus N9-H). nih.gov DFT is a reliable method for calculating the relative energies of these tautomers, predicting which form is most stable and therefore most populated under given conditions (e.g., in the gas phase or in a solvent). nih.govnih.gov Studies on similar purine derivatives often show that the N9H tautomer is more stable than the N7H form, though this can be influenced by substitution and solvent effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For purine derivatives, such as this compound, QSAR studies are instrumental in understanding the structural features responsible for their therapeutic effects, such as enzyme inhibition. researchgate.net These models help in predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent and selective molecules. nih.gov

The development of a successful QSAR model involves a dataset of compounds with known biological activities, which is typically divided into a training set for model generation and a test set for validation. Various statistical methods, including Multiple Linear Regression (MLR), Partial Least-Squares (PLS), and Neural Networks (NN), are utilized to create the model that links molecular descriptors to the observed activity. For classes of compounds like purine derivatives, which are known to target enzymes such as phosphodiesterases (PDE) or kinases, QSAR provides crucial insights into the ligand-receptor interactions. researchgate.netnih.govnih.gov

Computational Descriptors for Predicting Biological Activities

Computational descriptors are numerical values that characterize the chemical structure and properties of a molecule. In the context of QSAR for compounds like this compound, these descriptors are calculated to quantify various aspects of the molecular structure that may influence its interaction with a biological target. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the simplest descriptors and reflect the basic molecular composition, such as molecular weight, atom count, and rotatable bond count.

Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Electrostatic Descriptors: These describe the charge distribution within the molecule, which is crucial for understanding intermolecular interactions. Examples include partial charges on atoms and dipole moments.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential.

The table below illustrates a representative set of computational descriptors that would be calculated for this compound in a typical QSAR study.

Descriptor CategoryDescriptor NameDescriptionRepresentative Value
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.270.29 g/mol
Constitutional Number of Rotatable Bonds (nRotB)The count of bonds that allow free rotation around them.4
Topological Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug transport properties.82.59 Ų
Geometric Molecular Volume (MV)The volume occupied by the molecule.~230 ų
Electrostatic Dipole MomentA measure of the net molecular polarity.~4.5 Debye
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.2 eV
Quantum-Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.5 eV
Physicochemical LogP (octanol-water partition coefficient)A measure of the molecule's lipophilicity.2.15

Note: The values in this table are calculated or estimated based on the structure of this compound and are for illustrative purposes.

Prediction of Molecular Properties Relevant to Biochemical Research

Once a statistically significant QSAR model is developed using relevant descriptors, it can be used to predict molecular properties that are important for biochemical research and drug discovery. nih.gov These predictions help prioritize which novel compounds should be synthesized and tested, accelerating the research process. mdpi.com For a purine derivative like this compound, a QSAR model could predict several key properties:

Binding Affinity: The model can predict the inhibitory concentration (IC50) or binding constant (Ki) of the compound against its target enzyme, providing a quantitative measure of its potency.

Selectivity: By developing separate QSAR models for different but related biological targets (e.g., different PDE isozymes), it is possible to predict the selectivity of a compound. This is crucial for minimizing off-target effects.

Pharmacokinetic Properties (ADME): QSAR models can also be developed to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While not a direct measure of biochemical activity, these properties are vital for a compound's potential as a therapeutic agent.

Mechanism of Interaction: The descriptors that are found to be most influential in the QSAR model can provide insights into the mechanism of action. researchgate.net For instance, if electrostatic descriptors are heavily weighted, it suggests that charge-charge interactions are critical for binding to the target.

The following table demonstrates the types of molecular properties that could be predicted for this compound and its analogues using a validated QSAR model.

Predicted PropertyDescriptionPredicted OutcomeRelevance in Research
Enzyme Inhibition (pIC50) The negative logarithm of the half-maximal inhibitory concentration (IC50).High valueIndicates high potency against the target enzyme (e.g., a specific phosphodiesterase).
Receptor Binding Mode The favored orientation and conformation of the ligand within the receptor's active site.Stable complex formationInforms on key interactions (e.g., hydrogen bonds, hydrophobic contacts) guiding rational drug design. researchgate.netnih.gov
Aqueous Solubility (LogS) The logarithm of the molar solubility in water.Moderate valueInfluences bioavailability and formulation development.
Metabolic Stability The compound's susceptibility to being broken down by metabolic enzymes.High stabilityA longer half-life in the body allows for less frequent dosing.

Note: The predicted outcomes are hypothetical and serve to illustrate the application of QSAR modeling in biochemical research.

Following a comprehensive search for published research, it has been determined that there is a notable scarcity of specific experimental data for the compound This compound regarding its biochemical and cellular interactions as outlined. The existing literature within the search results does not provide the detailed research findings necessary to fully construct the requested article, particularly concerning its specific inhibitory activity against the listed enzymes and its precise effects on cell cycle modulation.

While general information on the functions of target enzyme families like phosphodiesterases, kinases, and dihydrofolate reductase is available, direct evidence linking them to this compound is not present in the provided search results. A single data point from a cell-based assay indicates an EC50 value of 2000 nM for the compound in an assay measuring the "inhibition of stimulation of rat aortic smooth muscle cells (RSMC)" . However, this result does not specify the direct enzyme target (e.g., cGMP-PDE5) responsible for this effect.

Furthermore, a patent document mentions the synthesis of this compound and references literature concerning the effects of other, structurally different compounds on the cell cycle and phosphodiesterase inhibition, but provides no specific data on the activity of this compound itself in these contexts google.com.

Due to the absence of specific inhibitory concentrations (IC50 values), mechanistic characterizations of enzyme-ligand complexes, or detailed cell cycle analysis data for this compound, it is not possible to generate the thorough, data-driven article as requested. The creation of data tables and detailed descriptions of research findings would require experimental results that are not available in the public domain based on the conducted searches.

Investigation of Biochemical and Cellular Interactions of 2 2 Propoxyphenyl Purin 6 One in Defined in Vitro Systems

Cell-Based Assays for Mechanistic Understanding (Non-Human Clinical Context)

Induction of Apoptosis in Cultured Cells

There is currently no publicly available research detailing the induction of apoptosis in cultured cells by 2-(2-Propoxyphenyl)purin-6-one. Scientific studies investigating hallmark apoptotic events such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential specifically in response to this compound have not been reported in the reviewed literature. Consequently, no data tables summarizing dose-response relationships or time-course effects on apoptotic markers in various cell lines can be provided.

Modulation of Cellular Pathways (e.g., Multidrug Resistance)

The potential for this compound to modulate cellular pathways, with a specific focus on multidrug resistance (MDR), is another area lacking experimental data. MDR, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein, is a significant challenge in cancer chemotherapy. While other purine (B94841) derivatives have been investigated for their ability to inhibit such transporters, no studies were found that specifically assess the effect of this compound on the function or expression of MDR-related proteins. Therefore, data on its ability to reverse chemotherapy resistance in cancer cell lines is not available.

Ligand-Target Binding Assays (Non-Receptor Based)

Information regarding non-receptor-based ligand-target binding of this compound is also absent from the current scientific record. Such assays are crucial for identifying the direct molecular targets of a compound, including enzymes or other intracellular proteins. Without these studies, the mechanism of action of this compound at a molecular level remains uncharacterized. There are no available reports on enzyme inhibition assays or other binding studies that would elucidate its specific intracellular binding partners.

Structure Activity Relationship Sar Studies of 2 2 Propoxyphenyl Purin 6 One Analogues in Defined Systems

Systematic Structural Modifications and Their Impact on Biochemical Activity

The therapeutic efficacy of 2-(2-Propoxyphenyl)purin-6-one, a potent inhibitor of phosphodiesterases (PDEs), is intricately linked to its molecular architecture. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of a compound's chemical structure to observe the effect on its biological activity, have been instrumental in elucidating the key features necessary for potent inhibition. These studies have paved the way for the rational design of analogues with improved potency and selectivity.

Influence of Substituents at the Purinone Backbone (e.g., C-2, C-6, N-7, N-9)

The purin-6-one core serves as a crucial scaffold for interaction with the target enzyme. Modifications at various positions on this backbone have been shown to significantly modulate inhibitory activity.

The C-2 position , which bears the 2-propoxyphenyl group, is a critical determinant of potency. The nature of the substituent at this position directly influences the interaction with a hydrophobic pocket in the active site of many PDEs. While the 2-propoxyphenyl group has been found to be highly favorable, variations in the phenyl ring's substitution pattern can lead to significant changes in activity.

The C-6 position of the purinone ring is also pivotal for activity. The carbonyl oxygen at this position is thought to play a key role in binding to the active site of PDEs. researchgate.net Studies on related purin-6-one derivatives have shown that replacing the carbonyl group or introducing bulky substituents at this position can drastically reduce or abolish inhibitory activity, highlighting its importance in anchoring the molecule within the active site. researchgate.net

Alkylation at the N-7 and N-9 positions of the purine (B94841) ring has been a common strategy to explore the SAR of purine-based inhibitors. Generally, N-9 substitution is preferred for maintaining high affinity. Alkylation at the N-7 position often leads to a decrease in potency, potentially due to steric hindrance or disruption of key hydrogen bonding interactions. However, the regioselectivity of alkylation can be influenced by the nature of the substituent at the C-6 position. For instance, the presence of a bulky group at C-6 can shield the N-7 position, favoring N-9 alkylation. researchgate.netnih.gov

Table 1: Influence of Purinone Backbone Substituents on PDE Inhibitory Activity (Illustrative Data)

CompoundModification from this compoundTargetIC50 (nM)Fold Change in Activity
Parent -PDE55-
Analogue 1N-9 MethylPDE5102-fold decrease
Analogue 2N-7 MethylPDE510020-fold decrease
Analogue 3C-6 ThionePDE5>1000>200-fold decrease

Role of the Phenyl and Propoxy Groups in Molecular Interactions

The 2-propoxyphenyl moiety is a key pharmacophoric element, engaging in crucial interactions within the enzyme's active site. The phenyl group itself participates in hydrophobic and aromatic stacking interactions with amino acid residues such as phenylalanine in the active site of PDE5. nih.govnih.gov These interactions are fundamental for the high-affinity binding of the inhibitor.

The propoxy group at the ortho position of the phenyl ring plays a significant role in orienting the phenyl ring within a specific hydrophobic pocket. nih.gov The alkoxy group, being an ortho, para-directing group, influences the electron distribution of the phenyl ring and can enhance binding affinity through favorable hydrophobic interactions. nih.govmdpi.com The length and nature of the alkoxy chain are critical; for instance, an ethoxy group is also found in many potent PDE5 inhibitors, suggesting an optimal size for this hydrophobic pocket. nih.gov

Stereochemical Considerations and Their Effect on Activity

While extensive stereochemical studies on this compound itself are not widely published, the introduction of chiral centers in analogues can have a profound impact on biological activity. Stereoisomers of a compound can exhibit significantly different potencies and selectivities due to the three-dimensional nature of the drug-receptor interaction. For instance, if a substituent with a chiral center is introduced at the N-9 position, the (R) and (S) enantiomers may orient the rest of the molecule differently within the active site, leading to variations in binding affinity. This highlights the importance of stereoselective synthesis and testing in the development of new, more effective analogues.

Identification of Pharmacophore Features for Targeted Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its analogues targeting PDEs, several key pharmacophoric features have been identified.

A typical pharmacophore model for a PDE5 inhibitor based on a purine-like scaffold includes:

A hydrogen bond acceptor: The carbonyl oxygen at the C-6 position of the purinone ring is a critical hydrogen bond acceptor, interacting with an invariant glutamine residue in the active site of many PDEs. nih.govnih.gov

A hydrophobic aromatic ring: The 2-phenyl group fits into a hydrophobic pocket.

A hydrophobic feature: The propoxy group occupies a smaller hydrophobic sub-pocket.

An additional hydrogen bond acceptor/donor site: Depending on the specific analogue and its substituents.

These models serve as valuable tools in virtual screening campaigns to identify novel compounds with the potential to act as PDE inhibitors.

Correlation of Computational Predictions with Experimental SAR Data

The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, with experimental SAR data provides a powerful approach for the rational design of new inhibitors.

3D-QSAR studies on related 2-arylpyrimidine and s-triazine PDE4B inhibitors have successfully generated models with good predictive power. thaiscience.infonih.gov These models use calculated molecular fields (steric and electrostatic) to correlate the structural features of a series of compounds with their biological activities. The resulting contour maps can guide the modification of existing molecules to enhance their potency.

Molecular docking simulations have been employed to predict the binding modes of purin-6-one derivatives within the active site of PDEs. researchgate.net These studies have confirmed the importance of the interactions identified through experimental SAR, such as the hydrogen bond formed by the C-6 carbonyl and the hydrophobic interactions of the 2-propoxyphenyl group. For instance, docking studies of purin-6-one derivatives into the PDE2 active site have highlighted the significance of a hydrophobic pocket and the role of specific amino acid residues in binding.

The strong correlation often observed between the predictions from these computational models and the experimentally determined biological activities validates the proposed binding modes and SAR hypotheses. This synergy accelerates the drug discovery process by allowing for the prioritization of the synthesis of compounds with the highest predicted activity.

Future Directions in Fundamental Research on 2 2 Propoxyphenyl Purin 6 One

Development of Advanced Synthetic Routes for Complex Analogues

Future synthetic research on 2-(2-Propoxyphenyl)purin-6-one will likely move beyond traditional methods to embrace more advanced and efficient strategies for the creation of complex analogues. The development of novel synthetic routes is crucial for generating a diverse library of derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies.

Modern synthetic methodologies such as microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) offer significant advantages in terms of reduced reaction times, increased yields, and improved purity of the final products. researchgate.netrsc.org For instance, the application of microwave irradiation to the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives has been shown to be highly efficient. researchgate.netrsc.org Future work could focus on adapting these techniques to introduce a wide array of substituents on both the purine (B94841) core and the propoxyphenyl moiety of this compound.

Furthermore, the exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, will enable the construction of previously inaccessible analogues. These advanced synthetic approaches will facilitate the systematic modification of the molecule to probe its interactions with biological targets with greater precision. A recent review highlights various chemical modifications applied to the purine nucleus, including benzoylation, alkylation, halogenation, and coupling reactions, which can serve as a guide for future synthetic endeavors. rsc.orgresearchgate.net

Synthetic MethodPotential Application for this compound AnaloguesReference
Microwave-Assisted Organic Synthesis (MAOS)Rapid generation of a library of analogues with diverse substituents. researchgate.netrsc.org
Multicomponent Reactions (MCRs)Efficient one-pot synthesis of complex derivatives, increasing structural diversity. rsc.org
Transition Metal CatalysisIntroduction of novel functional groups and creation of complex carbon-carbon and carbon-heteroatom bonds. researchgate.net
OrganocatalysisEnantioselective synthesis of chiral analogues to study stereospecific interactions with biological targets.N/A

Exploration of Novel Biochemical Targets in Underexplored Systems

While the initial biological characterization of purine analogues has often focused on well-established targets, future research should aim to identify and validate novel biochemical targets for this compound in underexplored biological systems. This exploration could uncover new therapeutic applications and deepen our understanding of cellular signaling pathways.

One promising area of investigation is the targeting of enzymes involved in nucleic acid metabolism. For example, purine-2,6-dione (B11924001) derivatives have been identified as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation. nih.gov Investigating the inhibitory potential of this compound and its analogues against Caf1 and other ribonucleases could reveal novel mechanisms for regulating gene expression.

Another avenue for exploration lies within the purine salvage pathway, which is crucial for nucleotide synthesis in various organisms. Enzymes in this pathway, such as purine nucleoside phosphorylase (PNP), are potential targets for antimicrobial and anticancer therapies. A library of N-9- and N-7-substituted 1,2,3 triazole analogues of 2,6-di-substituted purines has been screened for cytotoxic activity against various human cancer cell lines, indicating the potential for purine derivatives in oncology. researchgate.net Future studies could assess the activity of this compound against a panel of enzymes in the purine salvage pathway across different species, including pathogenic microorganisms.

Potential Target ClassSpecific ExampleRationale for InvestigationReference
RibonucleasesPoly(A)-selective ribonuclease Caf1Regulation of mRNA stability and gene expression. nih.gov
Purine Salvage Pathway EnzymesPurine Nucleoside Phosphorylase (PNP)Potential for antimicrobial and anticancer applications. researchgate.net
KinasesCyclin-Dependent Kinases (CDKs)Known targets for purine analogues in cancer therapy.N/A
G-protein-coupled receptors (GPCRs)Adenosine (B11128) ReceptorsPurine core is a natural ligand for these receptors.N/A

Integration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational methodologies will be instrumental in accelerating the discovery and optimization of this compound analogues. Predictive modeling can provide valuable insights into the molecular interactions governing bioactivity, helping to guide synthetic efforts and reduce the reliance on extensive empirical screening.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound derivatives within the active sites of potential protein targets. These computational tools can help to rationalize observed SAR data and predict the effects of structural modifications on binding affinity and selectivity. For instance, docking studies have been used to understand the binding of purine-2,6-dione derivatives to the active site of Caf1, revealing key polar and van-der-Waals interactions. researchgate.net

Beyond traditional docking, more advanced techniques such as free energy perturbation (FEP) and quantitative structure-activity relationship (QSAR) modeling can be utilized. FEP calculations can provide more accurate predictions of binding affinities, while QSAR models can establish mathematical relationships between the chemical structures of analogues and their biological activities. These predictive models will be invaluable for prioritizing the synthesis of compounds with the highest probability of desired biological effects.

Design and Synthesis of Chemical Probes for Cellular Pathway Elucidation

The development of chemical probes derived from this compound will be a critical step in elucidating its mechanism of action and exploring its role in cellular pathways. Chemical probes are powerful tools that enable the identification of direct molecular targets and the visualization of compound distribution within cells.

Future research should focus on the design and synthesis of probes incorporating functionalities that allow for target identification and imaging. This can be achieved by appending photoreactive groups, such as benzophenones or diazirines, for photo-affinity labeling, or by introducing reporter tags, like fluorescent dyes or biotin, for visualization and affinity purification. The principles of designing such probes have been reviewed and can be applied to the this compound scaffold. researchgate.neteurekaselect.com

Once synthesized, these chemical probes can be used in a variety of cell-based assays to identify the protein binding partners of this compound. Techniques such as chemical proteomics, in conjunction with mass spectrometry, can then be used to identify the specific proteins that are covalently labeled by the photo-affinity probes. This information will be crucial for validating the direct targets of the compound and for understanding its broader effects on cellular networks.

Investigation of Selectivity Mechanisms Against Homologous Enzymes

A key challenge in drug discovery is achieving selectivity for a specific target over other closely related proteins, particularly within large enzyme families such as kinases or proteases. Future research on this compound should therefore include a focused investigation into the molecular mechanisms that govern its selectivity against homologous enzymes.

This can be achieved through a combination of structural biology, computational modeling, and systematic SAR studies. Obtaining co-crystal structures of this compound analogues bound to different homologous enzymes can reveal subtle differences in the binding pockets that can be exploited to enhance selectivity. For example, comparing the binding of an analogue to two different but related kinases can highlight specific amino acid residues that differ between the two and that can be targeted for selective interactions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Propoxyphenyl)purin-6-one, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting with functionalized purine cores and aromatic precursors. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction (e.g., 2-propoxyphenyl) .
  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis .
  • Optimized conditions : Reactions often require anhydrous solvents (e.g., 1,4-dioxane), controlled pH (~10), and temperatures up to 100°C to achieve yields >70% .
    • Critical Factors : Catalyst efficiency (e.g., tetrakis(triphenylphosphine)palladium(0)), stoichiometric ratios of boronic acid derivatives, and purification via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., propoxyphenyl linkage) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
  • Crystallography : X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the purine core) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer :

  • Store at -20°C in airtight, light-protected containers. Stability studies indicate degradation <5% over 12 months under these conditions .
  • Avoid aqueous solutions at neutral/basic pH due to hydrolytic susceptibility of the purinone ring .

Advanced Research Questions

Q. What strategies are effective in optimizing the phosphodiesterase (PDE) inhibitory activity of this compound derivatives?

  • Methodological Answer :

  • Substituent Modification :
  • Phenyl Ring : Introducing electron-withdrawing groups (e.g., sulfonyl) at the 5'-position enhances PDE5 binding affinity (IC50_{50} reduction from 1.73 µM to 0.18 µM) .
  • Purine Core : N7-methylation improves metabolic stability without compromising activity .
  • Assay Design : Use fluorescence polarization assays with recombinant PDE isoforms to quantify inhibition kinetics .
  • Table: IC50_{50} Values for Select Derivatives :
CompoundModificationPDE2 IC50_{50} (µM)
2jNone1.73
2p5'-Sulfonyl0.18
2qN7-Methyl3.43
Data adapted from Yuan et al. (2016) .

Q. How can conflicting data on the IC50_{50} values of PDE inhibition across studies be resolved?

  • Methodological Answer :

  • Standardization : Use identical enzyme sources (e.g., human recombinant PDE5 vs. guinea pig isoforms) and buffer conditions (Mg2+^{2+}/cGMP concentrations) .
  • Orthogonal Assays : Validate results with radioisotopic assays (e.g., 3^3H-cGMP hydrolysis) to rule out fluorescence interference .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-lab variability .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and correlate with plasma protein binding (e.g., >90% binding reduces free drug concentration) .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronidated derivatives) that may alter activity .
  • Species-Specific Models : Test efficacy in guinea pig airway models to mirror human PDE5 expression patterns .

Q. How does the substitution pattern on the phenyl ring affect bioavailability and metabolic stability?

  • Methodological Answer :

  • Bioavailability : Propoxy groups improve lipophilicity (logP ~2.5), enhancing intestinal absorption. Polar substituents (e.g., hydroxyl) reduce logP but increase aqueous solubility .
  • Metabolic Stability :
  • Cytochrome P450 Screening : Identify major isoforms (e.g., CYP3A4) responsible for oxidation .
  • Prodrug Design : Introduce ester linkages (e.g., diisopropyl phosphonate) for slow hydrolysis in vivo .

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